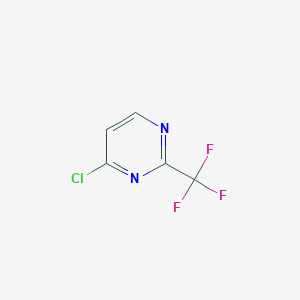

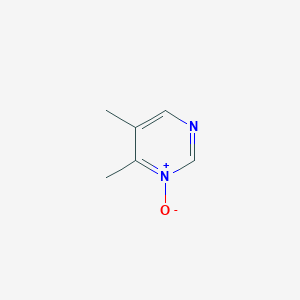

4-クロロ-2-(トリフルオロメチル)ピリミジン

概要

説明

Synthesis Analysis

The synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine and its derivatives often involves multi-step chemical reactions, including nucleophilic substitution and cyclo-condensation reactions. For instance, one study reported the regiospecific synthesis of novel series of pyrimidines via reactions of 4-alkoxyvinyl trifluoromethyl ketones with hydrazine derivatives (Zanatta et al., 2003). Another approach described the chlorination of specific uracils leading to chloro-substituted pyrimidine diones, demonstrating the versatility in synthesizing related compounds (Gudz et al., 2013).

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(trifluoromethyl)pyrimidine derivatives has been extensively studied, highlighting the planarity and bond angle variations within the pyrimidine ring. For example, crystallography studies have revealed that substituents on the pyrimidine ring, such as the trifluoromethyl group, significantly influence the overall molecular conformation and the electronic distribution across the molecule (Bunker et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 4-Chloro-2-(trifluoromethyl)pyrimidine often result in the formation of structurally diverse compounds. Nucleophilic substitution reactions, for instance, have been utilized to synthesize multifunctional derivatives, showcasing the compound's reactivity and functional group compatibility (Bhasin et al., 2011).

科学的研究の応用

医薬品中間体

4-クロロ-2-(トリフルオロメチル)ピリミジンは、さまざまな医薬品化合物の合成における中間体として使用されます。 そのユニークな構造により、生物活性分子にトリフルオロメチル基を導入することができ、これにより薬物動態が大幅に変化する可能性があります .

農薬

この化合物は、農薬の製造における前駆体として機能します。 トリフルオロメチル基は、殺虫剤の生物活性を高め、より低い濃度でより効果的になることが知られています .

材料科学

材料科学では、4-クロロ-2-(トリフルオロメチル)ピリミジンは、材料の表面特性を変更するために使用されます。 これにより、熱および化学的劣化に対する耐性が向上した材料を開発することができます .

化学研究

研究者は、この化合物を用いて化学反応や相互作用、特にハロゲンとトリフルオロメチル基を含む反応を研究しています。 これは、反応機構を理解し、新しい反応を設計するための貴重なツールです .

分析化学

分析化学では、さまざまな分析手法で標準または試薬として使用され、他の物質の存在量を定量化または検出します .

獣医学

ヒトの医薬品における使用と同様に、この化合物は獣医学薬の開発にも使用されています。 トリフルオロメチル基は、動物用医薬品の有効性と安定性を高めることができます .

有機合成

これは、有機合成における構成要素として機能し、化学者は医薬品化学からナノテクノロジーまで、さまざまな用途のために複雑な分子を構築することができます .

環境科学

4-クロロ-2-(トリフルオロメチル)ピリミジンは、その環境への影響、特に環境での分解の仕方と生態系への潜在的な影響について研究されています .

作用機序

Target of Action

4-Chloro-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative

Mode of Action

It’s known that pyrimidine derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Pyrimidine derivatives are involved in a wide range of biological processes, including dna and rna synthesis, signal transduction, and cellular metabolism .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and solubility, suggest that it may have good bioavailability .

Result of Action

It’s known that pyrimidine derivatives can have various effects at the molecular and cellular levels, depending on their specific targets and modes of action .

Action Environment

The action, efficacy, and stability of 4-Chloro-2-(trifluoromethyl)pyrimidine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and pH . Additionally, its efficacy can be influenced by the presence of other compounds or biological factors in its environment.

Safety and Hazards

4-Chloro-2-(trifluoromethyl)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with risks such as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

The future directions of 4-Chloro-2-(trifluoromethyl)pyrimidine and its derivatives are promising. They are used in the agrochemical and pharmaceutical industries, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of these compounds will be discovered in the future .

特性

IUPAC Name |

4-chloro-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-3-1-2-10-4(11-3)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEGSCLVOXWLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571086 | |

| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1514-96-1 | |

| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)